Sodium 3-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate
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Overview
Description
Sodium 3-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate is a chemical compound with the molecular formula C25H47N2NaO3. It is known for its unique structure, which includes an imidazole ring, a long heptadecyl chain, and a propionate group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Attachment of the Heptadecyl Chain: The heptadecyl chain is introduced through a nucleophilic substitution reaction, where a heptadecyl halide reacts with the imidazole ring.
Introduction of the Propionate Group: The propionate group is attached via an esterification reaction, where the imidazole derivative reacts with a propionic acid derivative in the presence of a suitable catalyst
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where the reactions are carried out in large reactors under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring or the heptadecyl chain is substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Sodium 3-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other industrial chemicals
Mechanism of Action
The mechanism of action of Sodium 3-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, modulating their activity. The long heptadecyl chain enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects at the cellular level .
Comparison with Similar Compounds
Similar Compounds
Sodium 3-(2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate: Similar structure but with a shorter heptyl chain.
Sodium 3-(2-(2-decyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate: Similar structure with a decyl chain instead of a heptadecyl chain
Uniqueness
Sodium 3-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate is unique due to its long heptadecyl chain, which imparts distinct physicochemical properties and enhances its biological activity compared to similar compounds with shorter alkyl chains .
Properties
CAS No. |
4534-82-1 |
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Molecular Formula |
C25H47N2NaO3 |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
sodium;3-[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethoxy]propanoate |
InChI |
InChI=1S/C25H48N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-26-19-20-27(24)21-23-30-22-18-25(28)29;/h2-23H2,1H3,(H,28,29);/q;+1/p-1 |
InChI Key |
TWUNGNNWCNQNRX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NCCN1CCOCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
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